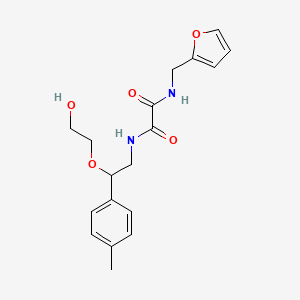

![molecular formula C21H25ClN2O5S2 B2881228 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one CAS No. 1209621-64-6](/img/structure/B2881228.png)

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

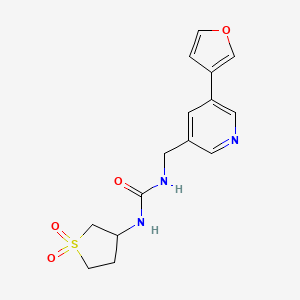

The compound appears to contain several functional groups and structural elements common in organic chemistry, including a chlorophenoxy group, a thiophene ring, a sulfonyl group, a spirocyclic structure, and a propanone group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic structure. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The spirocyclic structure involves two cyclic structures sharing one common atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanone group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of the chlorophenoxy and sulfonyl groups might influence its solubility and reactivity .Scientific Research Applications

Neuropharmacology

This compound may serve as a κ-opioid receptor (KOR) antagonist , which is significant in neuropharmacological research. KOR antagonists are known for their potential in treating conditions like depression and addiction disorders . By inhibiting the KOR, this compound could be used to study the effects of KOR antagonism on mood regulation and addictive behaviors.

Antidepressant Research

Given its potential role as a KOR antagonist, this compound could be explored for its antidepressant-like efficacy. In animal models, such as the mouse forced-swim test, KOR antagonists have shown promise in reducing symptoms of depression . This application could lead to the development of new antidepressant medications.

Addiction Treatment Studies

The compound’s ability to attenuate the behavioral effects of stress and its therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior make it a candidate for addiction treatment research . It could help in understanding the underlying mechanisms of addiction and in developing new therapeutic strategies.

Pain Management

KOR antagonists can block opioid-induced analgesia, which is crucial in pain management studies . This compound could be used to investigate alternative pain relief methods that do not rely on traditional opioids, potentially reducing the risk of addiction.

Cancer Research

Thiophene derivatives, which are part of this compound’s structure, have been associated with anti-cancer properties . The compound could be used to synthesize novel thiophene moieties with potential anti-cancer activity, contributing to the search for more effective cancer treatments.

Anti-inflammatory Studies

The anti-inflammatory properties of thiophene derivatives make this compound a valuable tool in the study of inflammation and related disorders . It could be used to develop new anti-inflammatory drugs with fewer side effects than current medications.

Antimicrobial and Antifungal Research

Thiophene derivatives have shown antimicrobial and antifungal activities . This compound could be investigated for its potential use in creating new antimicrobial agents to combat resistant strains of bacteria and fungi.

Material Science

The structural features of thiophene derivatives are also of interest in material science . This compound could be utilized in the development of new materials with unique electrical or mechanical properties, which could have applications in various industries.

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S2/c1-20(2,29-17-7-5-16(22)6-8-17)19(25)23-11-9-21(10-12-23)24(13-14-28-21)31(26,27)18-4-3-15-30-18/h3-8,15H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXZCCBIHFZWOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-([1,1'-biphenyl]-3-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)

![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2881153.png)

![1-[1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2881154.png)

![2,3-Dimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B2881155.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2881156.png)

![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/no-structure.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881166.png)